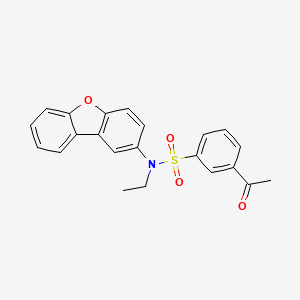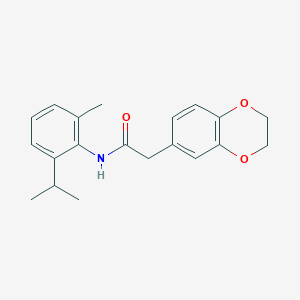![molecular formula C12H11N3O2 B7532585 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that consists of a pyrrole ring, a furan ring, and a pyridazine ring. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one is not fully understood. However, it has been suggested that this compound may interact with certain proteins and enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has a range of biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one. One potential direction is the development of new synthetic methods for this compound, which could lead to the production of more efficient and cost-effective methods for its use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 4,5-dimethyl-7-pyrrol-1-yl-2-oxo-2H-furo[3,4-d]pyridazine-1-carboxylic acid, which is then converted into the final product by treatment with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has been found to have potential applications in scientific research. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to have excellent electron-transport properties and can be used as a building block for the development of organic semiconductors.
Propiedades
IUPAC Name |
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-9-8(2)17-12(15-5-3-4-6-15)10(9)11(16)14-13-7/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDXGPOGLUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=C(O1)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)


![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)

![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)